

# In-Depth Technical Guide to the Physicochemical Properties of Isocoreopsin

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## Compound of Interest

Compound Name: *Isocoreopsin*

Cat. No.: *B1202808*

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## Introduction

**Isocoreopsin**, a flavonoid glycoside also known as Butin-7-O- $\beta$ -D-glucopyranoside or Flavanocorepsin, is a natural product found in various plant species, including *Butea monosperma* and *Sophora alopecuroides*.<sup>[1]</sup> As a member of the flavonoid family, **Isocoreopsin** has garnered interest within the scientific community for its potential biological activities, including anticancer properties.<sup>[2]</sup> This technical guide provides a comprehensive overview of the physicochemical properties of **Isocoreopsin**, presenting available data in a structured format to support research and drug development efforts.

## Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for **Isocoreopsin** is limited in publicly available literature, this guide consolidates computed data and general knowledge of related flavonoid glycosides.

## Table 1: General and Computed Physicochemical Properties of Isocoreopsin

| Property                       | Value  | Source     |
|--------------------------------|--|------------|
| Molecular Formula              | C <sub>21</sub> H <sub>22</sub> O <sub>10</sub>  | PubChem[1] |
| Molecular Weight               | 434.4 g/mol  | PubChem[1] |
| CAS Number                     | 30382-18-4   | PubChem[1] |
| IUPAC Name                     | (2S)-2-(3,4-dihydroxyphenyl)-7-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one | PubChem[1] |
| Topological Polar Surface Area | 166 Å <sup>2</sup>   | PubChem[1] |
| Hydrogen Bond Donor Count      | 6  | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 10   | PubChem[1] |
| Rotatable Bond Count           | 4  | PubChem    |
| XLogP3-AA (Computed)           | -1.4   | PubChem    |
| Melting Point                  | Data not available   |            |
| Boiling Point                  | Data not available   |            |
| pKa                            | Data not available   |            |

Solubility: Experimental solubility data for **Isocoreopsin** is not readily available. However, based on its structure as a glycoside with multiple hydroxyl groups, it is expected to have some solubility in polar solvents such as water, methanol, ethanol, and DMSO. The glycosidic linkage increases water solubility compared to its aglycone counterpart.

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of natural products like **Isocoreopsin**.

## UV-Visible (UV-Vis) Spectroscopy

Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum, referred to as Band I (typically 300-400 nm) and Band II (typically 240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent. For **Isocoreopsin**, a dihydroflavonol glycoside, the lack of conjugation in the C-ring between the 2 and 3 positions would likely result in a less intense and slightly blue-shifted Band I compared to a corresponding flavone or flavonol.

## Infrared (IR) Spectroscopy

The IR spectrum of **Isocoreopsin** is expected to show characteristic absorption bands for its functional groups.

**Table 2: Expected Characteristic IR Absorption Bands for Isocoreopsin**

| Functional Group          | Expected Wavenumber (cm <sup>-1</sup> ) |
|---------------------------|---|
| O-H (hydroxyl groups)     | ~3600-3200 (broad)                      |
| C-H (aromatic)            | ~3100-3000                              |
| C-H (aliphatic)           | ~3000-2850                              |
| C=O (ketone in C-ring)    | ~1680-1660                              |
| C=C (aromatic)            | ~1600-1450                              |
| C-O (ethers and alcohols) | ~1300-1000                              |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules. While a full experimental <sup>1</sup>H and <sup>13</sup>C NMR dataset for **Isocoreopsin** is not available in the searched literature, data for the related compound isoorientin (luteolin-6-C-glucoside) can provide some reference points for the sugar moiety and parts of the flavonoid skeleton.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **Isocoreopsin**, electrospray ionization (ESI) would be a suitable technique. The expected exact mass is 434.1213 g/mol .<sup>[1]</sup> Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (butin) and the glucose moiety.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Isocoreopsin** are not explicitly available. However, standard methodologies for the characterization of flavonoid glycosides can be applied.

### Determination of Melting Point

- Method: Capillary melting point apparatus.
- Procedure: A small, dry sample of **Isocoreopsin** is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

### Determination of Solubility

- Method: Shake-flask method.
- Procedure: An excess amount of **Isocoreopsin** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a defined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of **Isocoreopsin** in the supernatant is determined using a suitable analytical method, such as HPLC-UV.

### Spectroscopic Analysis

- UV-Vis Spectroscopy: A solution of **Isocoreopsin** in a suitable solvent (e.g., methanol or ethanol) is prepared at a known concentration. The UV-Vis spectrum is recorded over a range of approximately 200-600 nm using a spectrophotometer.

- **IR Spectroscopy:** An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film.
- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as DMSO- $d_6$  or Methanol- $d_4$ .
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the accurate mass and elemental composition.

## Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by **Isocoreopsin** are limited, research on structurally similar flavonoids and initial studies on **Isocoreopsin's** biological activities suggest potential involvement in key cellular signaling cascades. Flavonoids are known to exert their effects through various mechanisms, including antioxidant activity and modulation of protein kinase and lipid kinase signaling pathways.

## Potential Signaling Pathways Influenced by Isocoreopsin

Based on the known activities of related flavonoids, **Isocoreopsin** may influence the following pathways:

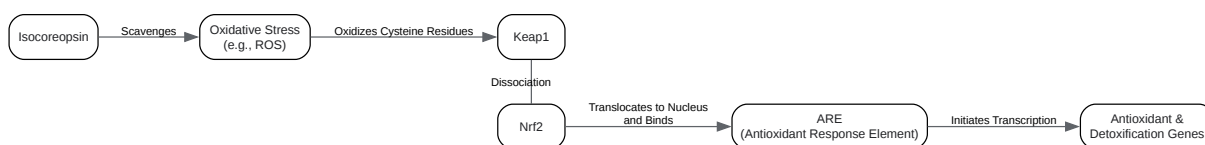
- **Nrf2/ARE Pathway:** Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of numerous antioxidant and detoxification enzymes.
- **NF- $\kappa$ B Pathway:** The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a critical regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF- $\kappa$ B, thereby reducing the expression of pro-inflammatory cytokines and mediators.
- **PI3K/Akt/mTOR Pathway:** This pathway is central to cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt/mTOR pathway is common in cancer. Several flavonoids have

been reported to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

- MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The anticancer activity of some flavonoids has been linked to their ability to modulate MAPK signaling.

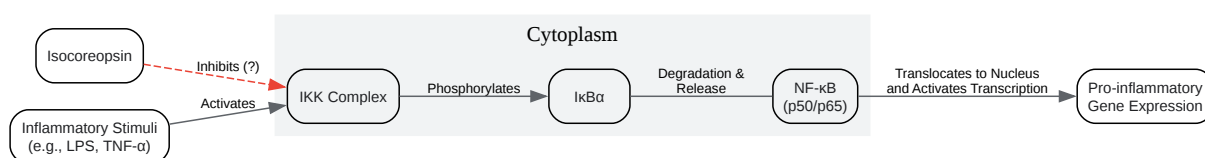
## Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the general mechanisms of these pathways that could potentially be modulated by **Isocoreopsin**.



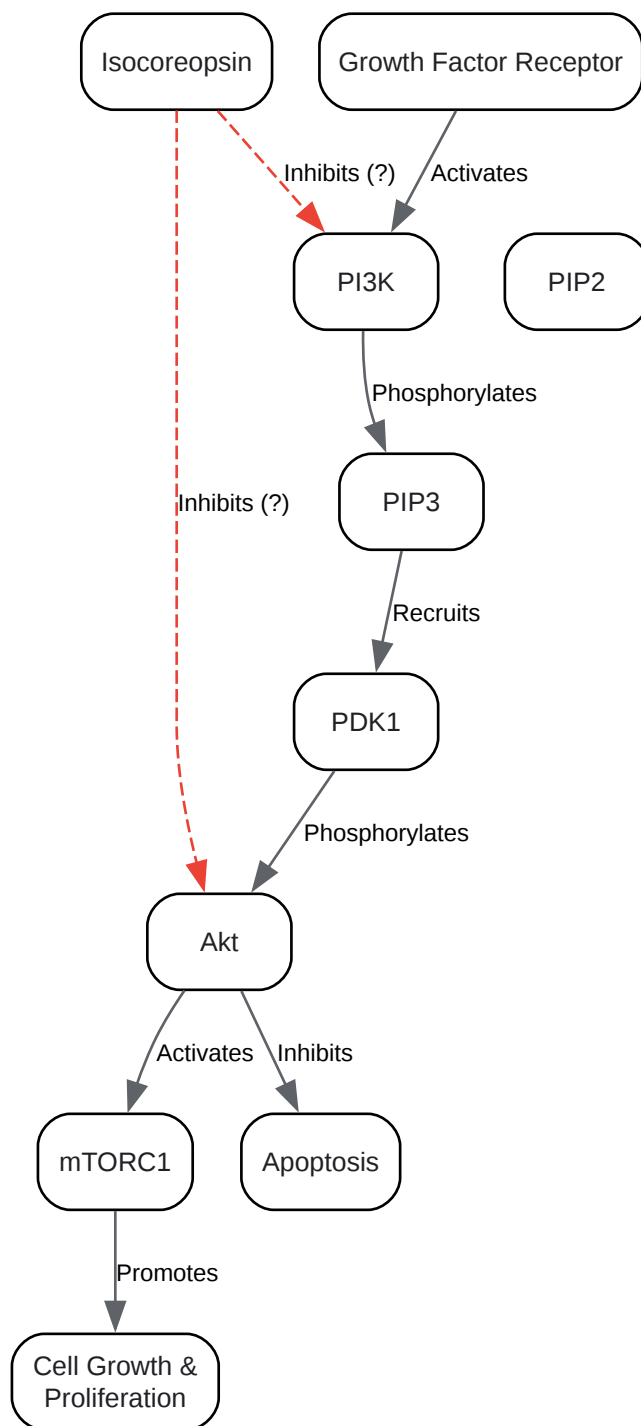
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**Figure 1:** Potential activation of the Nrf2/ARE pathway by **Isocoreopsin**.



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**Figure 2:** Potential inhibition of the NF-κB pathway by **Isocoreopsin**.



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**Figure 3:** Potential inhibition of the PI3K/Akt/mTOR pathway by **Isocoreopsin**.

## Conclusion

**Isocoreopsin** is a flavonoid glycoside with potential therapeutic applications. This guide has summarized the currently available physicochemical and spectroscopic information, which is primarily based on computed data and knowledge of similar compounds. Further experimental validation is necessary to fully characterize **Isocoreopsin**. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be crucial for its future development as a therapeutic agent. The provided experimental protocols and potential signaling pathway diagrams offer a framework for future research in this area.

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## References

- 1. Isocoreopsin | C<sub>21</sub>H<sub>22</sub>O<sub>10</sub> | CID 193124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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